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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for a key
intermediate of Brigimadlin (APG-115), a potent MDM2-p53 antagonist. The information is
compiled from publicly available patent literature, which outlines the core synthetic route.

Core Synthesis Pathway

The synthesis of Brigimadlin and its intermediates is detailed in patent application WO
2017/060431 Al. The pathway involves a multi-step sequence starting from readily available
precursors. A crucial step in the synthesis is the formation of a spiro-oxindole core, a common
scaffold in a class of MDM2 inhibitors.

While the specific compound designated as "Brigimadlin intermediate-1" with CAS number
1149388-04-4 is commercially available, its exact position and synthesis within the broader
Brigimadlin synthesis are not explicitly detailed in the readily available search results. However,
the patent literature describes the synthesis of key building blocks, such as intermediates
referred to as "B-3a" and "B-7a,"” which are integral to the construction of the final Brigimadlin
molecule.
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The general synthetic strategy involves the reaction of a substituted isatin derivative with a
nitro-olefin, followed by further functionalization and cyclization steps to build the complex
polycyclic system of Brigimadlin.

Below is a generalized representation of the synthesis pathway leading to a key spiro-

pyrrolidine intermediate, based on the procedures described for similar compounds in the
patent literature.
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Caption: Generalized synthesis pathway for a key spiro-pyrrolidine intermediate of Brigimadlin.

Experimental Protocols
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The following are generalized experimental protocols based on the synthesis of similar
compounds described in the patent literature. Specific quantities and reaction conditions would
be detailed for each particular intermediate within the full patent text.

Synthesis of Spiro-pyrrolidine Intermediate (e.g., B-3a):

A mixture of the substituted isatin (1.0 eq), the substituted nitro-olefin (1.0-1.2 eq), and an
amino acid (e.g., a derivative of proline or serine, 1.0-1.2 eq) in a suitable solvent (e.qg.,
methanol or ethanol) is heated to reflux. The reaction progress is monitored by a suitable
analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled,
and the solvent is removed under reduced pressure. The resulting crude product is then
purified by column chromatography on silica gel or by recrystallization to yield the desired
spiro-pyrrolidine intermediate.

Synthesis of Functionalized Intermediate (e.g., B-7a from B-6a, a related spiro-pyrrolidine):

To a solution of the spiro-pyrrolidine intermediate (1.0 eq) in a suitable solvent (e.g.,
dichloromethane or acetic acid) is added an aldehyde or ketone (1.0-1.5 eq). The mixture is
stirred at room temperature, followed by the addition of a reducing agent (e.g., sodium
triacetoxyborohydride or sodium cyanoborohydride) in portions. The reaction is stirred until
completion, as monitored by TLC or LC-MS. The reaction is then quenched by the addition of
water or a basic aqueous solution. The aqueous layer is extracted with an organic solvent (e.g.,
dichloromethane or ethyl acetate). The combined organic layers are dried over a drying agent
(e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced
pressure. The crude product is purified by column chromatography to afford the functionalized
intermediate.

Quantitative Data

The following table summarizes typical quantitative data that would be expected for the
synthesis of Brigimadlin intermediates, based on general organic synthesis principles. The
exact values would be found in the specific experimental procedures within the patent.
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TR Spiro-py-rrolidine Functionalization (e.g., B-
Synthesis (e.g., B-3a) 7a)
Reactant Substituted Isatin Spiro-pyrrolidine Intermediate
Equivalents 1.0 1.0
Reagent 1 Substituted Nitro-olefin Aldehyde/Ketone
Equivalents 1.0-1.2 1.0-15
Reagent 2 Amino Acid Reducing Agent
Equivalents 1.0-1.2 15-2.0
Solvent Methanol or Ethanol Dichloromethane or Acetic Acid
Temperature Reflux Room Temperature
Reaction Time 4 - 24 hours 2 - 16 hours
Typical Yield 40 - 70% 50 - 80%
Column
Purification Chromatography/Recrystallizat  Column Chromatography
ion

Note: This guide is intended to provide a high-level technical overview based on available
information. For precise and detailed experimental procedures, including specific reagent
amounts, reaction conditions, and characterization data, researchers should consult the full text
of patent application WO 2017/060431 Al and the supplementary information of the publication
"Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2—p53
Antagonist Suitable for Intermittent Dose Schedules” by Gollner et al. in Molecular Cancer
Therapeurtics.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b15137368?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137368?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

